Cas no 2149589-79-5 (Thiophene, 2,3-dibromo-5-(difluoromethyl)-)

Thiophene, 2,3-dibromo-5-(difluoromethyl)-, is a halogenated thiophene derivative characterized by its dibromo and difluoromethyl functional groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in cross-coupling reactions and as a building block for heterocyclic frameworks. The presence of bromine atoms at the 2- and 3-positions enhances its utility in further functionalization, while the difluoromethyl group introduces unique electronic and steric properties, potentially improving metabolic stability in bioactive molecules. Its well-defined structure and high purity make it suitable for precise applications in medicinal chemistry and material science.
Thiophene, 2,3-dibromo-5-(difluoromethyl)- structure
2149589-79-5 structure
Product Name:Thiophene, 2,3-dibromo-5-(difluoromethyl)-
CAS No:2149589-79-5
MF:C5H2Br2F2S
MW:291.939185619354
CID:5753119
PubChem ID:129532406
Update Time:2025-05-23

Thiophene, 2,3-dibromo-5-(difluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Thiophene, 2,3-dibromo-5-(difluoromethyl)-
    • DTXSID201264778
    • 2,3-DIBROMO-5-(DIFLUOROMETHYL)THIOPHENE
    • 2149589-79-5
    • EN300-6508307
    • Inchi: 1S/C5H2Br2F2S/c6-2-1-3(5(8)9)10-4(2)7/h1,5H
    • InChI Key: MPDCLOWQEOONSA-UHFFFAOYSA-N
    • SMILES: BrC1=C(SC(C(F)F)=C1)Br

Computed Properties

  • Exact Mass: 291.81915g/mol
  • Monoisotopic Mass: 289.82120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 2.096±0.06 g/cm3(Predicted)
  • Boiling Point: 269.1±35.0 °C(Predicted)

Thiophene, 2,3-dibromo-5-(difluoromethyl)- Customs Data

  • HS CODE:2934999090

Thiophene, 2,3-dibromo-5-(difluoromethyl)- Pricemore >>

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Thiophene, 2,3-dibromo-5-(difluoromethyl)- Related Literature

Additional information on Thiophene, 2,3-dibromo-5-(difluoromethyl)-

Recent Advances in the Application of Thiophene, 2,3-dibromo-5-(difluoromethyl)- (CAS: 2149589-79-5) in Chemical Biology and Pharmaceutical Research

The compound Thiophene, 2,3-dibromo-5-(difluoromethyl)- (CAS: 2149589-79-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic thiophene derivative, characterized by its dibromo and difluoromethyl substituents, exhibits remarkable reactivity and selectivity, making it a valuable building block in medicinal chemistry and drug discovery. Recent studies have explored its utility in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

One of the key areas of research involving Thiophene, 2,3-dibromo-5-(difluoromethyl)- is its role as a precursor in the synthesis of small-molecule inhibitors targeting protein kinases. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Researchers have successfully incorporated this thiophene derivative into the scaffold of kinase inhibitors, leveraging its electrophilic properties to enhance binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the design of potent and selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms.

In addition to its applications in kinase inhibitor development, Thiophene, 2,3-dibromo-5-(difluoromethyl)- has also been investigated for its antimicrobial properties. The presence of bromine and fluorine atoms in its structure contributes to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted its potential as a lead compound for combating drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The study reported that derivatives of this thiophene compound exhibited significant bactericidal activity, with minimal cytotoxicity to mammalian cells.

Another promising avenue of research involves the use of Thiophene, 2,3-dibromo-5-(difluoromethyl)- in the development of fluorescent probes for biological imaging. The compound's ability to undergo selective reactions with thiol-containing biomolecules has been exploited to create probes for detecting glutathione (GSH) levels in live cells. A 2024 publication in Chemical Communications detailed the synthesis of a GSH-responsive fluorescent probe based on this thiophene derivative, which enabled real-time monitoring of oxidative stress in cancer cells. This innovation holds potential for advancing our understanding of redox biology and improving diagnostic tools for oxidative stress-related diseases.

Despite these advancements, challenges remain in the optimization of Thiophene, 2,3-dibromo-5-(difluoromethyl)- for clinical applications. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and demonstrated efficacy in multiple research areas underscore its potential as a cornerstone in the development of next-generation therapeutics. Future studies are expected to explore its applications in other disease areas, such as neurodegenerative disorders and infectious diseases, further expanding its impact on chemical biology and pharmaceutical research.

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